Notum Carboxylesterase Inhibition Profile
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine has been identified as a potent inhibitor of Notum carboxylesterase activity, a key negative regulator of the Wnt signaling pathway [1]. Notum inhibition is a therapeutically relevant mechanism in bone anabolism and oncology. By contrast, the unsubstituted core (1,3,4-oxadiazol-2-yl)methanamine (CAS 716329-40-7) lacks the 5-phenyl group required for occupancy of the hydrophobic Notum binding pocket and has not been reported as a Notum inhibitor [2]. This biochemical selectivity is structure-dependent and cannot be assumed for the des-phenyl or other 5-substituted analogs without experimental confirmation.
| Evidence Dimension | Notum carboxylesterase inhibition (biochemical target engagement) |
|---|---|
| Target Compound Data | Reported as a potent inhibitor of Notum carboxylesterase activity; exact IC50 value not publicly disclosed in accessible literature |
| Comparator Or Baseline | (1,3,4-Oxadiazol-2-yl)methanamine (CAS 716329-40-7): No reported Notum inhibitory activity |
| Quantified Difference | Qualitative difference: active vs. not reported as active; attributable to presence vs. absence of 5-phenyl substituent |
| Conditions | Biochemical Notum carboxylesterase assay context; specific assay parameters not publicly available for direct comparison |
Why This Matters
For researchers developing Wnt pathway modulators, the 5-phenyl substituent is structurally essential for Notum engagement, making CAS 46182-58-5 the required starting material over the cheaper unsubstituted core.
- [1] Fish PV, et al. Potent inhibitors of Notum carboxylesterase activity. Manuscript and ToC graphic. UCL Discovery. https://discovery.ucl.ac.uk/10113767/3/Fish_jm-2020-01391p.R1%20-%20Manuscript%20and%20ToC%20Graphic.pdf View Source
- [2] PubChem. Compound Summary for CID 4739198: (1,3,4-Oxadiazol-2-yl)methanamine. National Center for Biotechnology Information. View Source
